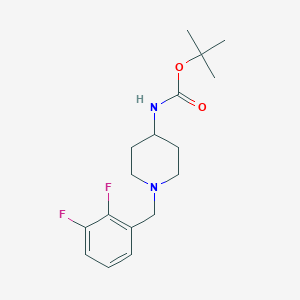

tert-Butyl 1-(2,3-difluorobenzyl)piperidin-4-ylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-Butyl 1-(2,3-difluorobenzyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C17H24F2N2O2 . It is used for research and development .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a carbamate group and a difluorobenzyl group . The InChI code for this compound is provided .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 326.38 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications

Synthesis and Chemical Properties

- tert-Butyl 1-(2,3-difluorobenzyl)piperidin-4-ylcarbamate and similar compounds have been synthesized for various research purposes. For instance, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of lymphocyte function-associated antigen 1 inhibitor, was synthesized via an efficient one-pot, two-step telescoped sequence, showing the scalability and efficiency of such syntheses (Li et al., 2012).

Asymmetric Synthesis and Crystal Structures

- The compound and its derivatives are used in asymmetric synthesis, important for creating substances with specific chirality. For instance, an efficient and practical asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a useful intermediate for the synthesis of nociceptin antagonists, has been developed, showcasing the compound's role in producing biologically significant molecules (Jona et al., 2009).

- The crystal structures of various derivatives of tert-butyl piperidine compounds have been reported, indicating the compound's importance in structural chemistry and the potential for developing new molecules with significant biological activities (Yao et al., 2018; Cunico et al., 2009; Sanjeevarayappa et al., 2015).

Biological and Medicinal Chemistry

- Certain tert-butyl piperidine derivatives have shown biological activities, such as anti-malarial properties, indicating the potential use of the compound in medicinal chemistry (Cunico et al., 2009).

- Moreover, the tert-butyl piperidine scaffold is used in the synthesis of various biologically active compounds, including intermediates for small molecule anticancer drugs, highlighting its significance in drug discovery and development (Zhang et al., 2018).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and a poison center or doctor should be contacted . It should be kept away from heat, sparks, open flames, and hot surfaces .

Mechanism of Action

Target of Action

It is known that similar compounds have shown antibacterial activity against gram-positive bacteria .

Mode of Action

The compound appears to exert its antibacterial action by inducing depolarization of the bacterial cytoplasmic membrane . This suggests a mechanism involving the dissipation of the bacterial membrane potential .

Biochemical Pathways

The depolarization of the bacterial cytoplasmic membrane indicates that the compound may interfere with essential processes such as energy production or nutrient transport across the bacterial cell membrane .

Result of Action

The compound has shown high antimicrobial activity against Gram-positive bacteria, including fatal drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) . It also demonstrated potency against biofilm-forming S. aureus and Staphylococcus epidermidis strains .

Biochemical Analysis

Biochemical Properties

It has been suggested that it may interact with various enzymes and proteins

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

tert-butyl N-[1-[(2,3-difluorophenyl)methyl]piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24F2N2O2/c1-17(2,3)23-16(22)20-13-7-9-21(10-8-13)11-12-5-4-6-14(18)15(12)19/h4-6,13H,7-11H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRFTFCMTCCAEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=C(C(=CC=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B2429407.png)

![N-[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]-6-methylpyrazine-2-carboxamide](/img/structure/B2429409.png)

![5-((4-Fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2429410.png)

![2-{[(4-Chloro-6-methylpyrimidin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B2429412.png)

![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylmorpholin-4-yl)acetamide](/img/structure/B2429414.png)

![1-Methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2429415.png)

![Ethyl 4-[3-(methanesulfonamido)phenyl]-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate](/img/structure/B2429419.png)